2,5-Difluoroterephthalaldehyde
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Overview
Description
2,5-Difluoroterephthalaldehyde is a chemical compound with the CAS Number: 608145-27-3 . It has a molecular weight of 170.12 and its IUPAC name is 2,5-difluoroterephthalaldehyde .
Molecular Structure Analysis
The molecular formula of 2,5-Difluoroterephthalaldehyde is C8H4F2O2 . The InChI code for this compound is 1S/C8H4F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H .Physical And Chemical Properties Analysis
2,5-Difluoroterephthalaldehyde has a density of 1.4±0.1 g/cm3 . Its boiling point is 268.7±40.0 °C at 760 mmHg . The compound has a molar refractivity of 39.7±0.3 cm3 . It has 2 H bond acceptors and 0 H bond donors . The polar surface area of the compound is 34 Å2 .Scientific Research Applications
Synthesis of Fluorinated Covalent Organic Frameworks (COFs)
2,5-Difluoroterephthalaldehyde has been used in the synthesis of fluorine-functionalized imine-linked COFs . These COFs were synthesized via the condensation reaction of 2,5-difluoro terephthalaldehyde with 1,3,5-tri-(4-aminophenyl) benzene (TAPB) or 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (TATB) under solvothermal conditions .
Drug Delivery Systems
The fluorinated COFs synthesized using 2,5-Difluoroterephthalaldehyde have potential applications in drug delivery systems . The fluorine functionalization enhances the stability and biocompatibility of the COFs, making them suitable for drug delivery applications .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s crucial to understand how this compound interacts with its targets and the changes that result from these interactions .
Biochemical Pathways
It’s known that metabolic pathways play a crucial role in the function of many compounds
Result of Action
The molecular and cellular effects of 2,5-Difluoroterephthalaldehyde’s action are currently unknown
properties
IUPAC Name |
2,5-difluoroterephthalaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUMSVLKXTWDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C=O)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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